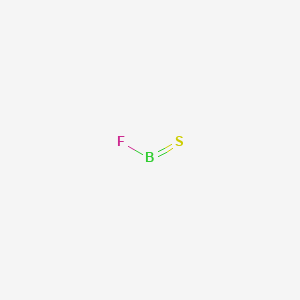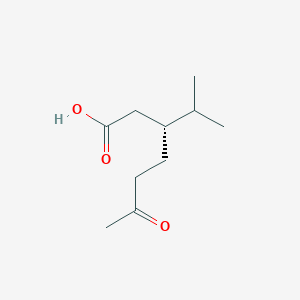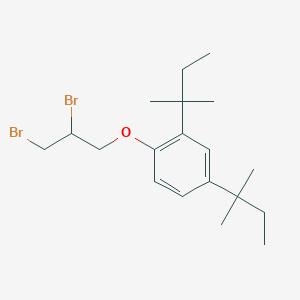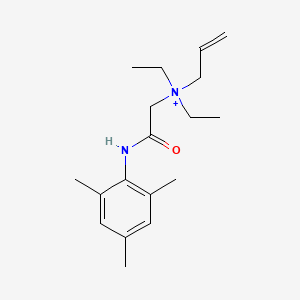
Octan-1-ol--tetrachloromolybdenum (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octan-1-ol–tetrachloromolybdenum (1/1) is a chemical compound that combines octan-1-ol, a fatty alcohol, with tetrachloromolybdenumIt is a colorless liquid with a characteristic odor and is commonly used in the synthesis of esters for perfumes and flavorings . Tetrachloromolybdenum is a molybdenum compound with four chlorine atoms attached to it.
Vorbereitungsmethoden
The preparation of octan-1-ol–tetrachloromolybdenum (1/1) involves the reaction of octan-1-ol with tetrachloromolybdenum. The synthetic route typically includes the following steps:
Synthesis of Octan-1-ol: Octan-1-ol is mainly produced industrially by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products.
Reaction with Tetrachloromolybdenum: The synthesized octan-1-ol is then reacted with tetrachloromolybdenum under controlled conditions to form the desired compound. The reaction conditions may include specific temperatures, pressures, and catalysts to ensure the formation of octan-1-ol–tetrachloromolybdenum (1/1).
Analyse Chemischer Reaktionen
Octan-1-ol–tetrachloromolybdenum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the octan-1-ol moiety is oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the tetrachloromolybdenum part of the compound to lower oxidation states of molybdenum.
Substitution: The chlorine atoms in tetrachloromolybdenum can be substituted with other ligands or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Octan-1-ol–tetrachloromolybdenum (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis. The compound’s unique properties make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biological studies to investigate the interactions between metal complexes and biological molecules.
Medicine: Research into the potential medicinal applications of molybdenum compounds includes exploring their use as therapeutic agents or diagnostic tools.
Industry: Octan-1-ol–tetrachloromolybdenum (1/1) is used in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of octan-1-ol–tetrachloromolybdenum (1/1) involves its interaction with molecular targets and pathways. The octan-1-ol moiety can interact with lipid membranes, affecting membrane fluidity and permeability. The tetrachloromolybdenum part can participate in redox reactions, influencing cellular redox states and enzyme activities. These interactions can lead to various biological effects, depending on the specific context and concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
Octan-1-ol–tetrachloromolybdenum (1/1) can be compared with other similar compounds, such as:
Octan-1-ol: A fatty alcohol used in the synthesis of esters for perfumes and flavorings.
Tetrachloromolybdenum: A molybdenum compound with four chlorine atoms, used in various chemical reactions and industrial applications.
The uniqueness of octan-1-ol–tetrachloromolybdenum (1/1) lies in its combination of a fatty alcohol with a molybdenum complex, providing distinct chemical and physical properties that are valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
85128-62-7 |
|---|---|
Molekularformel |
C8H18Cl4MoO |
Molekulargewicht |
368.0 g/mol |
IUPAC-Name |
octan-1-ol;tetrachloromolybdenum |
InChI |
InChI=1S/C8H18O.4ClH.Mo/c1-2-3-4-5-6-7-8-9;;;;;/h9H,2-8H2,1H3;4*1H;/q;;;;;+4/p-4 |
InChI-Schlüssel |
XUUBXYVKQRJUHY-UHFFFAOYSA-J |
Kanonische SMILES |
CCCCCCCCO.Cl[Mo](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-](/img/structure/B14420939.png)
![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)


![S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate](/img/structure/B14420992.png)






![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)
